Bienvenue dans la boutique en ligne BenchChem!

Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate

Organic Chemistry Medicinal Chemistry Chemical Synthesis

This 6-amino-2-carboxylate imidazo[1,2-a]pyridine is regiospecifically configured—other isomers (e.g., 6-amino-3-carboxylate) are not functionally interchangeable for SAR studies. The C6 primary amine enables amide coupling, reductive amination, or Pd/Cu-catalyzed cross-coupling; the C2 ethyl ester provides orthogonal hydrolysis or transesterification reactivity. Validated as a core scaffold in CDK and BACE1 inhibitors, this building block is sourced at ≥95% purity in kilo-scale quantities, eliminating in-house scaffold process development and accelerating lead optimization to preclinical evaluation. For research and further manufacturing use only.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
CAS No. 158980-21-3
Cat. No. B112001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate
CAS158980-21-3
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2C=C(C=CC2=N1)N
InChIInChI=1S/C10H11N3O2/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8/h3-6H,2,11H2,1H3
InChIKeyPKWHXLCNUIXDIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Aminoimidazo[1,2-a]pyridine-2-carboxylate (CAS 158980-21-3) as a Strategic Heterocyclic Intermediate


Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate (CAS 158980-21-3) is a fused imidazo[1,2-a]pyridine heterocycle featuring a 6-position primary amine and a 2-position ethyl carboxylate [1]. This specific substitution pattern provides dual reactive handles for derivatization, making it a strategic intermediate for building chemical libraries and complex molecules [2]. The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, present in several marketed drugs and clinical candidates [3].

Critical Differentiation of Ethyl 6-Aminoimidazo[1,2-a]pyridine-2-carboxylate from Superficial Analogs


The 6-amino-2-carboxylate substitution pattern of this specific imidazo[1,2-a]pyridine is not functionally interchangeable with other regioisomers (e.g., 6-amino-3-carboxylate) or alternative 6-substituents (e.g., 6-halo, 6-hydroxy) [1]. The primary amine at the 6-position is a critical site for further functionalization via amide coupling, reductive amination, or diazotization [2], while the 2-carboxylate offers orthogonal reactivity for ester hydrolysis or transesterification . A change in the substitution position or identity directly alters the compound's chemical reactivity, physicochemical properties (e.g., LogP, TPSA), and subsequent biological profile of derived molecules [1]. Procuring a generic imidazopyridine with a different substitution pattern introduces a fundamental variable that invalidates structure-activity relationship (SAR) studies and compromises synthetic route reproducibility.

Quantitative Comparative Evidence for Ethyl 6-Aminoimidazo[1,2-a]pyridine-2-carboxylate Differentiation


Procurement-Grade Purity and Analytical Characterization for Reproducible Research

The target compound is commercially available with defined purity specifications, ensuring batch-to-batch consistency. Multiple vendors offer the compound with purities of ≥95% (by HPLC) and ≥97%, a key differentiator from less characterized analogs [1]. This is a critical procurement parameter as lower purity or unspecified materials can introduce impurities that confound biological assays or impede chemical reactions. The availability of batch-specific analytical data such as NMR and HPLC allows for verification and integration into controlled workflows .

Organic Chemistry Medicinal Chemistry Chemical Synthesis

Proven Scalability for Seamless Transition from Discovery to Development

This specific intermediate is offered on a production scale of up to kilograms by multiple vendors [1]. This contrasts with many close structural analogs, which may only be available in milligram research quantities due to more complex or unoptimized synthetic routes [2]. The confirmed kg-scale availability reduces supply chain risk and eliminates the need for in-house scale-up development when transitioning a project from early discovery to lead optimization or preclinical evaluation.

Process Chemistry Scale-up Synthesis Procurement

Validated Synthetic Versatility via Palladium- and Copper-Catalyzed Amination

The 6-amino group serves as a key entry point for diversification. A foundational study on 6-aminoimidazo[1,2-a]pyridines demonstrated that the amine can be effectively functionalized via palladium- and copper-catalyzed amination methodologies to generate a series of novel substituted derivatives [1]. This is a significant advantage over 6-halo or 6-unsubstituted analogs, which either require additional synthetic steps for installation of the amine or lack this reactive handle entirely. For instance, the study used 6-bromoimidazo[1,2-a]pyridine as a starting point for amination, a step that is inherently incorporated into the structure of the target compound [1].

Synthetic Methodology Cross-Coupling Medicinal Chemistry

Engineered Scaffold for Kinase Inhibitor Development via ATP-Binding Site Interaction

The aminoimidazo[1,2-a]pyridine core, to which this compound belongs, has been successfully employed as a structural class of ATP-competitive cyclin-dependent kinase (CDK) inhibitors [1][2]. X-ray crystallography has confirmed that molecules built on this core bind within the ATP-binding pocket of CDK2 [1]. While this exact compound is a building block, its utility in generating potent and selective kinase inhibitors is a key differentiator from other heterocyclic scaffolds (e.g., simple phenyl, pyridine) that may not exhibit the same binding mode or potency. A derivative with an IC50 of 57 nM against CDK2 has been reported, illustrating the scaffold's potential [3].

Kinase Inhibitors Drug Discovery Medicinal Chemistry

Optimized Application Scenarios for Ethyl 6-Aminoimidazo[1,2-a]pyridine-2-carboxylate in R&D and Production


Core Intermediate in Kinase-Focused Library Synthesis

Given its proven role as a scaffold in potent CDK inhibitors [1] and its scalable availability , Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate is ideally suited as a core intermediate for synthesizing focused libraries targeting the kinase family. The 6-amino group can be readily diversified with various acyl, alkyl, or aryl groups via amide bond formation or Pd/Cu-catalyzed cross-coupling , while the ethyl ester can be hydrolyzed to the carboxylic acid for further derivatization . The high vendor-reported purity (≥95%) minimizes the risk of side reactions and false positives in biological screening .

Starting Material for Pilot-Scale Synthesis of Preclinical Candidates

For medicinal chemistry projects that have identified a lead series containing an aminoimidazo[1,2-a]pyridine core, this compound's availability in kilogram quantities [1] makes it a reliable starting material for scaling up synthesis from milligrams to grams for in vivo efficacy and toxicology studies. This eliminates the need for significant in-house process development for the core scaffold, accelerating the timeline from lead optimization to preclinical development. The established synthetic methods for its diversification ensure a robust and scalable route to advanced intermediates .

Building Block for BACE1 Inhibitor Development in Neuroscience Research

The aminoimidazo[1,2-a]pyridine scaffold has been validated as a core structure for developing inhibitors of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1), a key target in Alzheimer's disease [1]. Derivatives bearing pyrazole moieties at the 6-amino position have shown inhibitory activity with IC50 values in the low micromolar range (e.g., 22.48 ± 2.06 µM) [1]. Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate provides a direct and versatile starting point for synthesizing new generations of BACE1 inhibitors by coupling various heterocycles to the 6-amino handle.

Synthesis of N-oxide Derivatives for Investigating Metabolic Stability

The imidazo[1,2-a]pyridine core of this compound can be oxidized to form the corresponding N-oxide [1]. This is a valuable transformation in drug discovery, as N-oxidation is a common Phase I metabolic pathway. The N-oxide derivative can serve as an authentic metabolite standard for LC-MS/MS studies, or its properties can be evaluated to understand the parent molecule's potential for metabolic clearance via this route. The ethyl ester group provides a straightforward method for monitoring this transformation via HPLC [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.